REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3](=[N:5][CH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:4]>CO>[CH2:3]([NH:5][CH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
N-ethylidenecycloheptylamine
|
Quantity
|
41.7 g
|
Type
|
reactant
|
Smiles
|
C(C)=NC1CCCCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
agitated at 10° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled off
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Methylene chloride was distilled off
|
Type
|
DISTILLATION
|
Details
|
the obtained oil was distilled under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1CCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |